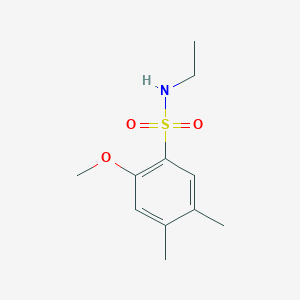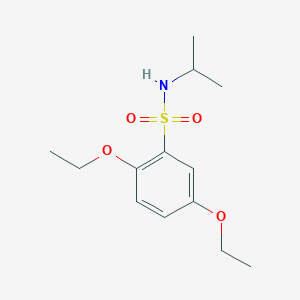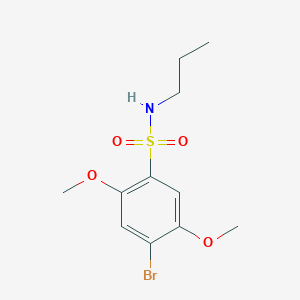![molecular formula C12H19ClN2O3S B225513 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide, also known as CDMB or Sulfamethoxazole, is a sulfonamide antibiotic that has been widely used in the medical field for over 50 years. It is a white, odorless, and crystalline powder that is soluble in water and ethanol. The compound has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.
Mecanismo De Acción
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide inhibits the growth of bacteria by interfering with the synthesis of folic acid, a key component of bacterial DNA and RNA. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide prevents the bacteria from synthesizing folic acid, which ultimately leads to their death.
Biochemical and Physiological Effects
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to metabolic acidosis, a condition in which the pH of the blood becomes too acidic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections in the laboratory. However, one limitation of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide is its potential toxicity to mammalian cells. The compound has been shown to inhibit the growth of mammalian cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide. One area of interest is the development of new analogs of the compound that have improved antibacterial activity and reduced toxicity. Another area of research is the use of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide in combination with other antibiotics to combat antibiotic resistance. Finally, there is a need for further studies to understand the biochemical and physiological effects of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide on mammalian cells, which could lead to the development of new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound has also been used in combination with other antibiotics to enhance their efficacy.
Propiedades
Nombre del producto |
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19ClN2O3S |
Peso molecular |
306.81 g/mol |
Nombre IUPAC |
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19ClN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3 |
Clave InChI |
YJOZDCYEACPIBV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)





